SPIRO[5.5]UNDECANE-3-CARBOXAMIDE,N-[(4-METHYLPHENYL)SULFONYL]-2,4-DIOXO-
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Overview
Description
SPIRO[55]UNDECANE-3-CARBOXAMIDE,N-[(4-METHYLPHENYL)SULFONYL]-2,4-DIOXO- is a complex organic compound characterized by a unique spiro structure The spiro configuration involves two rings sharing a single atom, creating a rigid and stable framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[5.5]undecane derivatives typically involves the formation of spirocyclic structures through cyclization reactions. One common method includes the use of 1,3-dioxane or 1,3-dithiane rings . The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the spiro structure.
Industrial Production Methods
Industrial production of spiro[5.5]undecane-3-carboxamide,4-dioxo- may involve large-scale cyclization processes with optimized reaction conditions to maximize yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
SPIRO[5.5]UNDECANE-3-CARBOXAMIDE,N-[(4-METHYLPHENYL)SULFONYL]-2,4-DIOXO- undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro[5.5]undecane derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
SPIRO[5.5]UNDECANE-3-CARBOXAMIDE,N-[(4-METHYLPHENYL)SULFONYL]-2,4-DIOXO- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of spiro[5.5]undecane-3-carboxamide,4-dioxo- involves its interaction with specific molecular targets and pathways. The spiro structure provides a rigid framework that can interact with enzymes, receptors, and other biomolecules, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Spiro[5.5]undecane derivatives with 1,3-dioxane rings
- Spiro[5.5]undecane derivatives with 1,3-dithiane rings
- Bis(1,3-oxathiane) spiranes
Uniqueness
SPIRO[5.5]UNDECANE-3-CARBOXAMIDE,N-[(4-METHYLPHENYL)SULFONYL]-2,4-DIOXO- is unique due to its specific functional groups and spiro structure, which confer distinct chemical and biological properties. Compared to other spiro[5.5]undecane derivatives, it may exhibit different reactivity and interactions with molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
57641-80-2 |
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Molecular Formula |
C19H23NO5S |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-(4-methylphenyl)sulfonyl-2,4-dioxospiro[5.5]undecane-3-carboxamide |
InChI |
InChI=1S/C19H23NO5S/c1-13-5-7-14(8-6-13)26(24,25)20-18(23)17-15(21)11-19(12-16(17)22)9-3-2-4-10-19/h5-8,17H,2-4,9-12H2,1H3,(H,20,23) |
InChI Key |
IAIUMVPEFJQUIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2C(=O)CC3(CCCCC3)CC2=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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